rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis
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Overview
Description
rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis: is a heterocyclic compound that features a fused pyrano-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis can be achieved through a metal-free cyclization of N-propargylamides. This process involves the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the oxazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: In medicinal chemistry, rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis can be used as a scaffold for the design of new drugs. Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it a versatile building block in material science.
Mechanism of Action
The mechanism by which rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
- rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride
- rac-(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole-3-carbaldehyde, cis
Comparison: rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde, cis is unique due to its fused pyrano-oxazole ring system, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as well.
Properties
CAS No. |
2648862-57-9 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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